2,2,3,3-Tetrafluoro-4-methyloxolane is a fluorinated organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of four fluorine atoms and a methyl group attached to the oxolane ring. It has garnered attention due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
The compound is synthesized from precursors such as 2,3,5,6-tetrafluorobenzyl alcohol and other fluorinated intermediates. The synthesis methods typically involve reactions with halogenated compounds or through the use of specific reagents that facilitate the introduction of fluorine atoms into the molecular structure .
2,2,3,3-Tetrafluoro-4-methyloxolane can be classified as:
The synthesis of 2,2,3,3-tetrafluoro-4-methyloxolane typically involves several steps:
The synthesis often requires controlled conditions such as temperature and pressure to ensure high yields and purity of the final product. For example, reactions may be conducted at elevated temperatures (40-120 °C) under inert atmospheres to prevent unwanted side reactions .
The molecular formula for 2,2,3,3-tetrafluoro-4-methyloxolane is . The structure features:
CC1(C(C(F)(F)C(F)(F)O)C1)F
CDZXJJOGDCLNKX-UHFFFAOYSA-N
2,2,3,3-Tetrafluoro-4-methyloxolane can participate in various chemical reactions including:
Reactions are typically carried out in solvents that stabilize intermediates and control reaction rates. Common solvents include tetrahydrofuran and dichloromethane .
The mechanism of action for chemical transformations involving 2,2,3,3-tetrafluoro-4-methyloxolane generally follows these steps:
Relevant data indicate that its unique structure contributes to its stability and reactivity patterns compared to non-fluorinated analogs .
2,2,3,3-Tetrafluoro-4-methyloxolane has several applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8